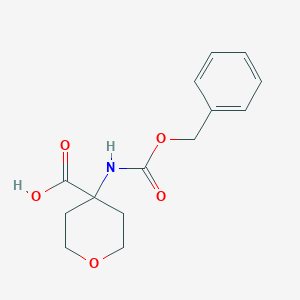

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(phenylmethoxycarbonylamino)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12(17)14(6-8-19-9-7-14)15-13(18)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGZJANMFZSOFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598693 |

Source

|

| Record name | 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138402-13-8 |

Source

|

| Record name | Tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138402-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, chemically-sound methodology for the synthesis of this compound, a valuable constrained non-proteinogenic amino acid. Such scaffolds, incorporating sp³-rich tetrahydropyran rings, are of significant interest in medicinal chemistry for their potential to enhance the metabolic stability, solubility, and cell permeability of peptide-based therapeutics and other novel drug candidates.[1][2] This document details a robust three-step synthetic pathway commencing from the commercially available tetrahydropyran-4-one. The synthesis leverages a classic multicomponent Bucherer-Bergs reaction to construct the core α-amino acid framework, followed by hydantoin hydrolysis and subsequent N-protection. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and justifications for procedural choices, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, is best approached through a linear sequence that builds complexity from a simple, cyclic ketone. The carboxybenzyl (Cbz) group is a standard amine protecting group, suggesting its installation on a precursor amino acid.[3] The α,α-disubstituted amino acid structure points towards a synthetic method capable of forming a quaternary carbon center bearing both an amine and a carboxylic acid. The Bucherer-Bergs reaction is an ideal choice for this transformation, starting from a ketone.[4][5]

This logic leads to the following retrosynthetic breakdown:

Caption: Overall three-step synthetic scheme.

Detailed Synthesis Protocols and Mechanistic Discussion

Step 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a highly efficient, one-pot multicomponent reaction that converts a ketone into a hydantoin. [6]This transformation is the cornerstone of the synthesis, establishing the critical α,α-disubstituted amino acid precursor in a single, reliable step. [4] Reaction Mechanism: The reaction proceeds through several key stages. First, the ketone reacts with ammonia (generated in situ from ammonium carbonate) to form an imine. Concurrently, cyanide attacks the ketone's carbonyl carbon to form a cyanohydrin. These pathways converge on the formation of an α-aminonitrile intermediate. [7][8]The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) and cyclizes intramolecularly to form the stable hydantoin ring. [8][9] Experimental Protocol:

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |

| Tetrahydropyran-4-one | 100.12 | 1.0 | 100.0 g | 0.999 |

| Ammonium Carbonate | 96.09 | 3.0 | 288.0 g | 2.997 |

| Sodium Cyanide | 49.01 | 1.2 | 58.8 g | 1.199 |

| Ethanol | 46.07 | - | 600 mL | - |

| Deionized Water | 18.02 | - | 600 mL | - |

Procedure:

-

To a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethanol (600 mL) and deionized water (600 mL).

-

Add tetrahydropyran-4-one (100.0 g), ammonium carbonate (288.0 g), and sodium cyanide (58.8 g) to the solvent mixture. [10]CAUTION: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). [7]3. Heat the reaction mixture to a gentle reflux (approximately 70-75 °C) with vigorous stirring. [10][11]The use of a 1:1 ethanol/water mixture is crucial for solubilizing both the organic ketone and the inorganic salts, facilitating a homogenous reaction environment. [8]4. Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

-

The white solid product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 100 mL) to remove residual inorganic salts. [10]7. Dry the white solid under vacuum at 60 °C to a constant weight to yield 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (Expected yield: 160-170 g).

Step 2: Hydrolysis to 4-Aminotetrahydropyran-4-carboxylic Acid

The stable hydantoin ring is cleaved under harsh hydrolytic conditions to liberate the desired amino acid. Acid-catalyzed hydrolysis is effective for this transformation, breaking the two amide bonds within the heterocyclic ring. [12][13] Experimental Protocol:

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |

| Hydantoin Intermediate | 170.17 | 1.0 | 100.0 g | 0.588 |

| Sulfuric Acid (98%) | 98.08 | - | 150 mL | - |

| Deionized Water | 18.02 | - | 150 mL | - |

Procedure:

-

To a 1 L round-bottom flask equipped with a reflux condenser, add the hydantoin intermediate (100.0 g).

-

In a separate beaker, carefully and slowly add concentrated sulfuric acid (150 mL) to deionized water (150 mL) with cooling in an ice bath. CAUTION: This dilution is highly exothermic. Always add acid to water.

-

Carefully add the cooled, diluted sulfuric acid solution to the flask containing the hydantoin.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The complete hydrolysis of both amide linkages requires prolonged heating with a strong acid. [14][15]5. After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Slowly and carefully neutralize the reaction by adding a concentrated solution of sodium hydroxide until the pH is approximately 6-7. This will cause the amino acid to precipitate as it approaches its isoelectric point.

-

Collect the precipitated solid by vacuum filtration. Wash the solid with a minimal amount of cold water and then with ethanol.

-

Dry the product under vacuum to yield 4-aminotetrahydropyran-4-carboxylic acid.

Step 3: N-Protection to Yield this compound

The final step involves the protection of the primary amine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. [16]This reaction creates a stable carbamate linkage that protects the amine from participating in subsequent reactions, such as peptide coupling. [3] Experimental Protocol:

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |

| Amino Acid Intermediate | 145.16 | 1.0 | 50.0 g | 0.344 |

| Sodium Carbonate | 105.99 | 2.5 | 91.1 g | 0.860 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 | 64.5 g (53 mL) | 0.378 |

| Deionized Water | 18.02 | - | 500 mL | - |

| Diethyl Ether | 74.12 | - | 200 mL | - |

Procedure:

-

Dissolve the amino acid intermediate (50.0 g) and sodium carbonate (91.1 g) in deionized water (500 mL) in a 2 L beaker, with cooling in an ice bath. The sodium carbonate acts as a base to deprotonate the amine, making it nucleophilic, and to neutralize the HCl byproduct generated during the reaction. [16]2. While vigorously stirring the cooled solution, add benzyl chloroformate (53 mL) dropwise, ensuring the internal temperature remains below 5 °C. [16]Maintaining a low temperature is critical to minimize the hydrolysis of the reactive Cbz-Cl.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. [16]5. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 2M HCl. The Cbz-protected product, being a carboxylic acid, is insoluble in acidic aqueous solution and will precipitate.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product, this compound.

Safety and Handling

-

Cyanide: Sodium cyanide and its parent acid, HCN, are potent, fast-acting poisons. All manipulations involving cyanide salts must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines. [7]* Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with appropriate PPE, including acid-resistant gloves and face shields.

-

Benzyl Chloroformate: Cbz-Cl is a lachrymator and is corrosive. Handle in a fume hood.

Conclusion

The synthesis outlined in this guide represents a robust and scalable route to this compound. By employing the classic and efficient Bucherer-Bergs reaction, the core amino acid structure is constructed from an inexpensive starting material. Subsequent hydrolysis and standard N-protection protocols provide the target compound in good overall yield. This guide provides the necessary detail and scientific rationale for researchers to confidently reproduce this synthesis and utilize this valuable building block in drug discovery and peptide chemistry programs.

References

-

Chemistry LibreTexts. 20.9: Nitriles. (2019). Available from: [Link]

-

Sciencemadness Discussion Board. Nitrile hydrolysis methods to get carboxylic acids. (2011). Available from: [Link]

- Hernández, J. N., Ramírez, M. A., & Martín, V. S. First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019). Available from: [Link]

-

Domling, A. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. (2021). Available from: [Link]

-

Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

-

CN109942531A. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Patsnap. Available from: [Link]

-

Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Available from: [Link]

-

Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Available from: [Link]

-

Chemguide. hydrolysis of nitriles. Available from: [Link]

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. (2017). Available from: [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Available from: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

-

StudySmarter. Strecker Synthesis: Mechanism & Applications. (2023). Available from: [Link]

-

Cambridge University Press. Bucherer-Bergs Reaction. Available from: [Link]

-

Pearson. Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. (2024). Available from: [Link]

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

Sources

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bucherer-Bergs Reaction [organic-chemistry.org]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of Cbz-Protected Tetrahydropyran Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzyloxy (Cbz)-protected tetrahydropyran (THP) amino acids are a class of non-proteinogenic amino acids that serve as critical building blocks in modern medicinal chemistry.[1] Their rigid, saturated heterocyclic structure provides a valuable scaffold for introducing conformational constraints into peptides and small molecule therapeutics, influencing potency, selectivity, and metabolic stability.[2] A thorough understanding of their physicochemical properties is paramount for their effective application in synthesis, purification, and formulation development. This guide provides an in-depth analysis of the core physicochemical attributes of Cbz-THP-amino acids, detailing experimental protocols for their characterization and discussing the implications of these properties for drug discovery and development.

Introduction: The Strategic Value of Cbz-THP-Amino Acids

The synthesis of peptides with defined sequences is a cornerstone of modern pharmacology.[3] The journey from random polymerization to controlled synthesis was revolutionized by the introduction of the carbobenzyloxy (Cbz or Z) protecting group.[3] This group effectively "masks" the highly reactive amino group of an amino acid, preventing unwanted side reactions during peptide coupling.[4] The Cbz group is renowned for its stability across a wide range of reaction conditions and its clean removal via catalytic hydrogenolysis.[3][5]

When combined with a tetrahydropyran (THP) amino acid scaffold, the resulting molecule offers unique advantages. THP rings act as conformationally restricted isosteres of natural amino acid side chains, enabling chemists to design peptides with predictable secondary structures, such as helices and β-hairpins.[2] This structural control is crucial for optimizing ligand-receptor interactions and enhancing biological activity. This guide focuses on the essential physicochemical properties that govern the behavior of these valuable synthetic intermediates.

Core Physicochemical Properties

The utility of a synthetic building block is defined by its physical and chemical characteristics. For Cbz-THP-amino acids, the key properties influencing their application are solubility, solid-state characteristics, and stability.

Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification, and formulation. The Cbz group, with its aromatic ring, imparts a significant degree of hydrophobicity, generally rendering these compounds soluble in a range of common organic solvents.

Table 1: Representative Solubility Data for Cbz-THP-Amino Acids

| Solvent | Polarity Index | Typical Solubility | Rationale and Application Notes |

| Dichloromethane (DCM) | 3.1 | High | Excellent for reactions (e.g., peptide coupling) and extractions due to its non-polar nature. |

| Ethyl Acetate (EtOAc) | 4.4 | High | Commonly used for extraction and chromatography; good solvent for crystallization.[] |

| Tetrahydrofuran (THF) | 4.0 | High | Aprotic ether suitable for a wide range of organometallic and coupling reactions. |

| Methanol (MeOH) | 5.1 | Moderate to High | Polar protic solvent, often used in deprotection steps (e.g., hydrogenolysis) and for HPLC analysis.[3] |

| Acetonitrile (ACN) | 5.8 | Moderate | Common mobile phase component in reverse-phase HPLC for purification and analysis.[7] |

| Water | 10.2 | Very Low | The hydrophobic Cbz group and THP ring limit aqueous solubility. Solubility is slightly enhanced at basic pH due to deprotonation of the carboxylic acid. |

Causality: The balance between the polar carboxylic acid and amino groups and the non-polar Cbz and THP moieties dictates the solubility profile. While generally favoring organic solvents, the specific stereochemistry and any additional functional groups on the THP ring can modulate these properties.

Solid-State Properties: Crystallinity and Thermal Stability

A significant advantage of the Cbz protecting group is its tendency to impart crystallinity to amino acid derivatives.[8][9] This is highly beneficial for purification, as crystalline solids are typically easier to handle, store, and characterize than amorphous oils.[10]

-

Crystallinity : Cbz-THP-amino acids are often obtained as stable, crystalline white to off-white solids. This facilitates purification by recrystallization, which is an effective method for removing impurities.[] X-ray crystallography can be employed to determine the precise three-dimensional structure, providing invaluable information on the conformation of the THP ring and intermolecular interactions in the solid state.[11]

-

Thermal Stability : Understanding the thermal behavior of these compounds is crucial for setting appropriate drying temperatures and for ensuring stability during storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for this assessment.

-

DSC analysis typically reveals a sharp endothermic peak corresponding to the melting point (Tm). A sharp, well-defined melting point is often indicative of high purity.

-

TGA is used to determine the onset of thermal decomposition (Td). Cbz-protected amino acids are generally stable at room temperature but will decompose at elevated temperatures.

-

Table 2: Typical Thermal Properties

| Parameter | Technique | Typical Value Range | Significance |

| Melting Point (Tm) | DSC | 100 - 180 °C | Indicator of purity and solid-state packing forces. Can be affected by polymorphism. |

| Decomposition Temp (Td) | TGA | > 200 °C | Defines the upper limit for thermal processing and long-term storage conditions. |

Chemical Stability

The Cbz group is valued for its stability under various conditions, making it compatible with a wide array of synthetic transformations.[8]

-

pH Stability : The Cbz group is stable in basic and mildly acidic media.[3] However, it can be cleaved by strong acids, such as HBr in acetic acid.[9] The ester linkage of the carbamate is generally stable to hydrolysis under typical reaction conditions. The pH should be carefully controlled during introduction (typically pH 8-10) to avoid racemization or decomposition of the reagent.[9]

-

Orthogonality : The Cbz group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). This means one group can be selectively removed without affecting the others, a critical feature for complex, multi-step syntheses like solid-phase peptide synthesis (SPPS).[8][12]

-

Deprotection : The most common and mildest method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on Carbon catalyst).[3] This reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.[3] However, this method is incompatible with molecules containing other reducible functional groups (e.g., alkynes, some sulfur-containing residues).[8]

Experimental Characterization Workflows

A systematic approach is required to fully characterize a new Cbz-THP-amino acid derivative. The following workflow outlines the key experimental stages.

Caption: Workflow for the characterization of a new Cbz-THP-amino acid.

Protocol: Purity and Identity Confirmation by HPLC and HRMS

Objective: To confirm the purity and verify the molecular weight of the synthesized Cbz-THP-amino acid.

A. High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).[7]

-

-

Gradient Elution:

-

Time 0-2 min: 5% B

-

Time 2-25 min: Linear gradient from 5% to 95% B

-

Time 25-28 min: Hold at 95% B

-

Time 28-30 min: Return to 5% B and equilibrate.

-

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of ACN/Water.

-

Injection & Detection: Inject 10 µL and monitor the elution profile using a UV detector at 254 nm (for the Cbz aromatic ring).

-

Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.

B. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.

-

Analysis: Acquire the mass spectrum and compare the experimentally measured exact mass to the theoretically calculated mass. The difference should be less than 5 ppm to confirm the elemental composition.[14]

Protocol: Determination of Thermal Stability by DSC

Objective: To determine the melting point and assess the thermal stability of the compound.

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis:

-

Analyze the resulting heat flow curve.

-

The melting point (Tm) is determined as the onset or peak of the endothermic event.

-

Observe for any other thermal events, such as polymorphic transitions or decomposition, which may appear as additional peaks or a broad exothermic baseline shift.

-

Conclusion

Cbz-protected tetrahydropyran amino acids are sophisticated building blocks that offer chemists precise control over molecular architecture. Their favorable physicochemical properties—namely their tendency to form stable, crystalline solids soluble in common organic solvents—greatly simplify their handling, purification, and use in synthesis. A comprehensive characterization of these properties, following the protocols outlined in this guide, is a prerequisite for their successful integration into drug discovery programs. This foundational knowledge enables researchers to accelerate the development of novel therapeutics with enhanced conformational stability and improved pharmacological profiles.

References

- BOC Sciences. CBZ-Amino Acids.

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Vector Labs. CBZ Protected Amino Acids.

- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

-

Alonso, J. L., et al. (2022). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 27(9), 2998. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]

-

Honda, N., et al. (2011). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society, 133(45), 18332-18339. [Link]

-

Balaram, P. (2001). Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds. In Methods in Molecular Biology, vol. 168. [Link]

-

Li, W., et al. (2010). Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids. Organic Letters, 12(19), 4380-4383. [Link]

-

Ishfaq, M., et al. (2021). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 28(04), 583-590. [Link]

-

Wlodawer, A., et al. (2016). Protein stability: a crystallographer's perspective. Acta Crystallographica Section D, 72(Pt 12), 1149-1163. [Link]

-

Wikipedia. Non-proteinogenic amino acids. Retrieved from [Link]

-

Esfandiary, R., et al. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. International Journal of Peptide Research and Therapeutics, 25, 1139-1148. [Link]

-

Fountain, K. J., et al. (2009). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of Chromatography B, 877(29), 3713-3718. [Link]

-

Giraud, M., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. [Link]

-

Daugulis, O., et al. (2011). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. Angewandte Chemie International Edition, 50(23), 5301-5303. [Link]

-

Caldwell, J. H., et al. (1996). Synthesis and characterization of the sweet protein brazzein. Biopolymers, 39(1), 95-101. [Link]

-

Berkowitz, S. A. (2019). Analytical methods for obtaining HOS information from protein therapeutics. European Pharmaceutical Review. [Link]

-

Bhushan, R., & Martens, J. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography, 27(11), 1431-1451. [Link]

-

D'Aniello, A., et al. (2009). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Journal of Separation Science, 32(5-6), 754-760. [Link]

-

ResearchGate. Amino Acids: Physicochemical Properties. Retrieved from [Link]

-

Szymańska, G. S., et al. (2002). The Influence of Physicochemical Properties of Amino Acid on Their Release From the Zn(II)-amino Acid Complexes in Suspension. Acta Poloniae Pharmaceutica, 59(3), 177-182. [Link]

-

Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-255. [Link]

Sources

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. researchgate.net [researchgate.net]

- 11. dasher.wustl.edu [dasher.wustl.edu]

- 12. peptide.com [peptide.com]

- 13. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

An In-Depth Technical Guide on the Structure and Conformation of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the design of molecules with specific three-dimensional structures is paramount to achieving desired biological activity and pharmacological profiles. Unnatural amino acids, particularly those with conformationally restricted scaffolds, have emerged as powerful tools in drug design.[1][2] By reducing the rotational freedom of molecules, these constrained structures can pre-organize a ligand into its bioactive conformation, leading to enhanced binding affinity, selectivity, and metabolic stability.[3][4] 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is a prime example of such a constrained amino acid. The tetrahydropyran (THP) ring system, a common motif in pyranose sugars, imparts a significant degree of rigidity.[5] The incorporation of this scaffold into peptide-based therapeutics or as a standalone pharmacophore can lead to improved drug-like properties.[2][6] This guide provides a comprehensive analysis of the synthesis, structure, and conformational preferences of this compound, offering critical insights for researchers in drug development.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a robust and validated method.

Experimental Protocol: Synthesis

-

Step 1: Bucherer-Bergs Hydantoin Synthesis.

-

To a solution of tetrahydropyran-4-one (1.0 eq) in a mixture of ethanol and water (1:1 v/v), add ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq).[7]

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

-

Cool the mixture in an ice bath to precipitate the hydantoin intermediate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 2: Hydrolysis to the Amino Acid.

-

Suspend the hydantoin intermediate in a 6 M aqueous solution of hydrochloric acid.

-

Reflux the mixture for 16-24 hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the crude 4-aminotetrahydropyran-4-carboxylic acid.[8][9]

-

Filter the product and wash with water.

-

-

Step 3: Carboxybenzyl (Cbz) Protection.

-

Suspend the crude amino acid in a mixture of water and a suitable organic solvent (e.g., dioxane).

-

Cool the mixture to 0°C and add sodium carbonate (2.5 eq) to adjust the pH to ~9-10.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while maintaining the temperature and pH.

-

Stir the reaction at room temperature for 4-6 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3 to precipitate the Cbz-protected product.

-

Filter the solid, wash with cold water, and dry.

-

-

Step 4: Purification.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[10]

-

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Structural Elucidation: X-ray Crystallography

The definitive three-dimensional structure of this compound in the solid state is best determined by single-crystal X-ray diffraction.[11] This technique provides precise measurements of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformational preferences.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent mixture (e.g., methanol/chloroform).

-

Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[12][13]

Key Structural Parameters (Hypothetical Data)

| Parameter | Axial Conformer | Equatorial Conformer |

| Bond Lengths (Å) | ||

| C4-N | 1.48 | 1.47 |

| C4-C(carboxyl) | 1.54 | 1.53 |

| C-O (ring) | 1.43 (avg) | 1.43 (avg) |

| **Bond Angles (°) ** | ||

| N-C4-C(carboxyl) | 109.5 | 110.2 |

| O-C-C (ring) | 111.0 (avg) | 110.8 (avg) |

| Torsional Angles (°) | ||

| O-C2-C3-C4 | -55.8 | 56.1 |

| C2-C3-C4-C5 | 54.9 | -55.2 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would be determined experimentally.

Conformational Analysis: A Balance of Forces

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain.[5] For a 4-substituted tetrahydropyran, the substituent can occupy either an axial or an equatorial position. The preferred conformation of this compound is determined by a delicate balance of steric and stereoelectronic effects.

The Chair Conformations

The two primary chair conformations are in equilibrium. The relative stability of the axial versus the equatorial conformer is influenced by several factors, including the anomeric effect and 1,3-diaxial interactions.[14][15] While the anomeric effect primarily influences substituents at the 2-position, its principles of orbital overlap can have subtle influences on the overall ring conformation.[16][17]

Caption: Equilibrium between axial and equatorial chair conformations.

In the case of this compound, the large Cbz-amino group would be expected to favor the equatorial position to minimize steric hindrance with the axial hydrogens at the C2 and C6 positions. However, intramolecular hydrogen bonding between the amide proton and the carboxylate group, or between either of these and the ring oxygen, could potentially stabilize the axial conformer.

Spectroscopic Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[18][19] The chemical shifts and coupling constants of the ring protons are particularly sensitive to their spatial orientation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The coupling constants (³J) between adjacent protons can be used to determine their dihedral angles via the Karplus equation, providing insight into the ring's conformation.

-

¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC, NOESY): Perform two-dimensional NMR experiments to aid in the assignment of proton and carbon signals and to identify through-space interactions (NOESY) that can provide definitive evidence for the preferred conformation.[20][21]

Expected NMR Signatures

| Feature | Axial Conformer | Equatorial Conformer |

| ¹H NMR Chemical Shift of H4 | Downfield shift | Upfield shift |

| ³J(H,H) Coupling Constants | Large axial-axial couplings (~10-13 Hz) | Smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz) |

| NOESY Correlations | NOEs between the axial Cbz-amino group and axial protons at C2/C6 | NOEs between the equatorial Cbz-amino group and both axial and equatorial protons at C2/C6 |

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion.[22][23]

Computational Workflow

Caption: A typical workflow for computational conformational analysis.

Conclusion: An Integrated Approach to Structural Understanding

A comprehensive understanding of the structure and conformation of this compound requires an integrated approach that combines robust synthetic methods, definitive solid-state analysis via X-ray crystallography, detailed solution-state investigation using advanced NMR techniques, and theoretical validation through computational modeling. The insights gained from these studies are crucial for the rational design of novel therapeutics that incorporate this valuable constrained amino acid scaffold. The preference for a particular conformation, dictated by the interplay of steric and electronic factors, will ultimately govern how this molecule interacts with its biological targets, making this fundamental knowledge indispensable for drug development professionals.

References

-

Anomeric effect. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Tavares, F. W., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(34), 5134-5141. [Link]

-

Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 60(505), 233-243. [Link]

-

Hruby, V. J., et al. (2009). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Protein & Peptide Science, 10(6), 534-565. [Link]

-

Anomeric effect cannot be explained by hyperconjugation alone. (2025, January 12). Chemistry World. [Link]

-

Ahsan, M., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6591. [Link]

-

Ohwada, T. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(1), 25-33. [Link]

-

Booth, H., et al. (1987). Experimental studies of the anomeric effect : Part I. 2-substituted tetrahydropyrans. Tetrahedron, 43(20), 4699-4723. [Link]

-

Freeman, F., et al. (2000). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 104(45), 10393-10401. [Link]

-

Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings. Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1476. [Link]

-

Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011, February 7). BioSpace. [Link]

-

Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(25), 7736-7746. [Link]

-

Zeng, Z., et al. (2022). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 27(15), 4983. [Link]

-

List, B., et al. (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 144(34), 15595-15601. [Link]

-

Carlomagno, T., et al. (2014). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 136(21), 7623-7632. [Link]

-

Linclau, B., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 17, 1024-1032. [Link]

-

Mammana, A., et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 26(24), 5124-5129. [Link]

-

Mó, O., et al. (2012). Preferential formation of the different hydrogen bonds and their effects in tetrahydrofuran and tetrahydropyran microhydrated complexes. The Journal of Chemical Physics, 136(16), 164303. [Link]

-

N-Carbamate protected amino acid derived guanidine organocatalysts. (n.d.). Wolverhampton Intellectual Repository and E-Theses. [Link]

-

Tetrahydropyran. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 715967. [Link]

-

4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID. (n.d.). LookChem. [Link]

-

Chacko, K. K., et al. (1977). Crystal and molecular structure of 4-amino-4-carboxyl thiapyran hydrobromide. Journal of Crystallographic and Spectroscopic Research, 7(3), 159-168. [Link]

- Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (2019).

-

Freeman, F., et al. (2006). A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides). Journal of Molecular Structure: THEOCHEM, 763(1-3), 117-135. [Link]

-

4-aminotetrahydro-2H-pyran-4-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008).

-

Coldham, I., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

-

X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. (2009). etd@IISc. [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

-

Huber, G. W., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(16), 6213-6224. [Link]

-

Ghosh, A. K., et al. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 54(22), 7945-7956. [Link]

-

Cardoso, M. B., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 4(Pt 3), 323-336. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 4. biosynth.com [biosynth.com]

- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4 [chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 13. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anomeric effect - Wikipedia [en.wikipedia.org]

- 15. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anomeric effect driven by multiple factors beyond hyperconjugation, computational study finds | Chemistry World [chemistryworld.com]

- 17. Experimental studies of the anomeric effect : Part I. 2-substituted tetrahydropyrans | Semantic Scholar [semanticscholar.org]

- 18. auremn.org.br [auremn.org.br]

- 19. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(Cbz-amino)tetrahydropyran-4-carboxylic Acid: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that impart improved pharmacokinetic and pharmacodynamic properties to therapeutic candidates is relentless. Among these, conformationally constrained amino acids have emerged as invaluable tools. This technical guide provides a comprehensive overview of 4-(Benzyloxycarbonylamino)tetrahydropyran-4-carboxylic acid, a non-canonical amino acid that has garnered significant interest. We will delve into its chemical identity, synthesis, physicochemical properties, and critically, its application in the design of sophisticated peptidomimetics and other therapeutic agents. This document serves as a detailed resource for researchers aiming to leverage the unique structural and functional attributes of this compound in their drug discovery programs.

Chemical Identity and Nomenclature

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is a synthetic amino acid derivative characterized by a tetrahydropyran ring, which introduces conformational rigidity, and a carboxybenzyl (Cbz) protecting group on the alpha-amino group. This strategic combination of features makes it a versatile building block in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 138402-13-8[1][2] |

| Molecular Formula | C₁₄H₁₇NO₅ |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid |

| Primary Synonym | 4-(Benzyloxycarbonylamino)tetrahydropyran-4-carboxylic acid[2] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process starting from the commercially available tetrahydro-4H-pyran-4-one. The initial step is the synthesis of the unprotected parent amino acid, 4-aminotetrahydropyran-4-carboxylic acid, followed by the protection of the amino group with the Cbz moiety.

Synthesis of 4-aminotetrahydropyran-4-carboxylic acid

A common method for the synthesis of the parent amino acid is the Strecker synthesis or a related hydantoin synthesis. A patented method describes a process involving the reaction of tetrahydro-pyranone with ammonium carbonate and sodium cyanide in a mixture of water and ethanol. This is followed by hydrolysis to yield 4-aminotetrahydropyran-4-carboxylic acid.

Experimental Protocol: Synthesis of 4-aminotetrahydropyran-4-carboxylic acid

-

To a solution of tetrahydro-pyranone in a mixture of water and an alcohol (e.g., ethanol), add ammonium carbonate and sodium cyanide.

-

Heat the reaction mixture to 60-70°C for 3-4 hours.

-

Cool the mixture to 5-10°C to precipitate the intermediate hydantoin.

-

Filter and dry the intermediate.

-

Hydrolyze the intermediate using a strong base (e.g., 40-60% sodium hydroxide solution) in a suitable solvent like tetrahydrofuran under reflux for 5-6 hours.

-

After reaction completion, distill off the tetrahydrofuran.

-

Adjust the pH to 2-4 with hydrochloric acid to precipitate the final product, 4-aminotetrahydropyran-4-carboxylic acid.

-

Filter and dry the product.

Cbz-Protection of 4-aminotetrahydropyran-4-carboxylic acid

The final step is the protection of the amino group with a carboxybenzyl group. This is a standard procedure in peptide chemistry.

Experimental Protocol: Cbz-Protection

-

Dissolve 4-aminotetrahydropyran-4-carboxylic acid in an aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, at 0°C.[3]

-

To this solution, add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.[3]

-

Allow the reaction to stir at room temperature for several hours.

-

After the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the Cbz-protected product.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Caption: General synthesis workflow for this compound.

Physicochemical Properties and Spectroscopic Data

While specific, experimentally-derived spectroscopic data for this compound is not widely published in publicly accessible databases, its properties can be inferred from its structure and data available for analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | >265°C (decomposes) (for the unprotected amino acid)[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. |

| pKa | Two pKa values are expected due to the carboxylic acid and the carbamate. |

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the benzylic protons of the Cbz group (around 5.1 ppm), aromatic protons (7.3-7.4 ppm), and the diastereotopic protons of the tetrahydropyran ring.

-

¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons, and the carbons of the tetrahydropyran ring.

-

IR Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretches of the carboxylic acid and carbamate, and C-O stretches of the ether and ester functionalities.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 280.12.

Applications in Drug Discovery and Development

The incorporation of non-natural amino acids like this compound into peptides is a powerful strategy in drug discovery.[5][6] These modifications can lead to peptides with enhanced stability, improved receptor affinity and selectivity, and better pharmacokinetic profiles.

Peptidomimetics with Enhanced Stability

The tetrahydropyran scaffold introduces a degree of conformational constraint to the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to higher binding affinity for its target. Furthermore, the non-natural structure can confer resistance to proteolytic degradation, a major challenge in the development of peptide-based therapeutics.

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily designed for use in solid-phase peptide synthesis. The Cbz group provides stable protection for the amino group during the coupling of subsequent amino acids.

General Protocol for Incorporation using SPPS:

-

Resin Preparation: Start with a suitable resin for SPPS, depending on whether a C-terminal acid or amide is desired.

-

First Amino Acid Coupling: Couple the first amino acid to the resin.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc).

-

Coupling of this compound:

-

Activate the carboxylic acid of this compound using a suitable coupling reagent (e.g., HBTU, HATU).

-

Couple the activated amino acid to the deprotected N-terminus of the resin-bound peptide.

-

-

Continue Peptide Elongation: Repeat the deprotection and coupling steps with subsequent amino acids.

-

Cbz-Group Removal: The Cbz group is typically removed at the end of the synthesis or at a specific step where orthogonal deprotection is required. Common methods for Cbz deprotection include catalytic hydrogenolysis (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid.

Caption: Simplified workflow for incorporating the title compound in Solid-Phase Peptide Synthesis.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug developers. Its unique structural features, combining a conformationally rigid tetrahydropyran core with the well-established Cbz protecting group, offer a powerful tool for the design and synthesis of novel peptidomimetics and other complex therapeutic molecules. The ability to introduce conformational constraint and enhance proteolytic stability makes this compound a key player in the ongoing effort to develop more potent, selective, and durable peptide-based drugs. This guide provides the foundational knowledge for researchers to confidently incorporate this promising scaffold into their drug discovery pipelines.

References

- BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

- Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.

- Patsnap. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

Sources

Foreword: The Paradigm Shift from Flexible to Rigid Peptides

For decades, the therapeutic potential of peptides has been evident, mirroring nature's use of these molecules to orchestrate a vast array of biological processes. However, the translation of native peptides into viable therapeutics has been fraught with challenges, primarily stemming from their inherent flexibility. This conformational freedom, while advantageous for their natural function, often leads to poor metabolic stability and non-specific binding, hindering their clinical utility. The field of peptide design is currently undergoing a paradigm shift, moving away from linear, flexible molecules towards conformationally constrained peptides. This evolution is driven by the understanding that by "pre-organizing" a peptide into its bioactive conformation, we can overcome many of its intrinsic limitations. This guide serves as a deep dive into the core of this transformation: the strategic use of constrained amino acids to engineer peptides with superior drug-like properties. As a Senior Application Scientist, my goal is to provide not just a theoretical overview, but a practical, in-depth technical guide for researchers, scientists, and drug development professionals navigating this exciting frontier.

Introduction: Overcoming the Achilles' Heel of Therapeutic Peptides

The Promise and Peril of Linear Peptides

Linear peptides, composed of the 20 proteinogenic amino acids, offer a vast chemical space for interacting with biological targets.[1][2] Their modular nature makes them amenable to combinatorial chemistry and rational design.[1] However, their inherent flexibility in solution presents significant hurdles. This conformational heterogeneity leads to a high entropic cost upon binding to a target, which can compromise binding affinity.[1] Furthermore, the extended conformations often adopted by linear peptides make them susceptible to proteolytic degradation, resulting in short in vivo half-lives.[3]

The Concept of Conformational Constraint: A Strategy for Pre-organization

The central tenet of constrained peptide design is to reduce the conformational freedom of the peptide backbone and/or side chains.[4] By introducing specific structural modifications, we can lock the peptide into a conformation that mimics its structure when bound to its biological target.[4][5] This "pre-organization" minimizes the entropic penalty of binding, thereby enhancing affinity and potency.[4]

Advantages Conferred by Constrained Amino Acids: A Synopsis

The incorporation of constrained amino acids into a peptide sequence can bestow a range of beneficial properties:

-

Enhanced Stability: Constraining a peptide can make it more resistant to enzymatic degradation by proteases, which often recognize and cleave peptides in an extended conformation.[1][3]

-

Increased Binding Affinity: By reducing the number of available conformations, the entropic cost of binding is lowered, leading to a more favorable free energy of binding.[1][6]

-

Improved Selectivity: A rigidified peptide can be designed to fit a specific receptor binding pocket more precisely, reducing off-target interactions.[1][7]

-

Enhanced Cell Permeability: In some cases, macrocyclization and the shielding of polar amide bonds can improve a peptide's ability to cross cell membranes, although this is not a universal outcome.[3]

A Lexicon of Constraint: Categorizing Constrained Amino Acids

The strategies for introducing conformational constraints are diverse, ranging from localized modifications of a single amino acid to global cyclization of the entire peptide.

Main-Chain Constraints: Local and Global Rigidity

The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), restricts the available Ramachandran space for the peptide backbone. The two methyl groups on the α-carbon of Aib sterically favor helical conformations, particularly the 3₁₀-helix.[8]

N-methylation of the backbone amide nitrogen can introduce a local conformational constraint and also enhance metabolic stability by preventing enzymatic degradation. Furthermore, N-methylation can improve cell permeability.[9]

The insertion of β-amino acids, which have an additional carbon atom in their backbone, can induce unique secondary structures and has been shown to modulate receptor selectivity.[7][10] These modifications can shift a side-chain position by the length of a single carbon-carbon bond, leading to substantial changes in biological activity.[7]

Side-Chain to Side-Chain Cyclization: Crafting Macrocycles

Macrocyclization is a powerful strategy for globally constraining a peptide's conformation.

The formation of a disulfide bond between two cysteine residues is a common and straightforward method for cyclization. This approach is frequently used to stabilize β-hairpin structures.[1][8]

An intramolecular amide bond can be formed between the side chains of an acidic amino acid (e.g., aspartic acid, glutamic acid) and a basic amino acid (e.g., lysine, ornithine).[2] This lactam bridge is a robust method for creating cyclic peptides.

Peptide stapling involves covalently linking the side chains of two amino acids with a hydrocarbon chain. This technique is particularly effective at stabilizing α-helical conformations, which are crucial for many protein-protein interactions.[3][4][5]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," provides an efficient and orthogonal method for peptide cyclization. This approach allows for the creation of triazole-containing macrocycles.[2]

Backbone-to-Side-Chain and Head-to-Tail Cyclization

In addition to side-chain to side-chain cyclization, peptides can be constrained by forming a covalent bond between the N-terminus and a side chain, a side chain and the C-terminus, or a direct head-to-tail linkage of the N- and C-termini.[11]

Inducing Secondary Structures: Mimetics of Helices and Sheets

Beyond stapling, other strategies to induce helicity include the use of unnatural helix-favoring amino acids like Aib and the replacement of backbone hydrogen bonds with covalent linkages.[8]

Constrained amino acids and cyclic structures can be designed to mimic β-turns and stabilize β-sheet conformations.[8][12] For instance, dibenzofuran-based scaffolds can be used to replace the i+1 and i+2 residues of a β-turn.[8]

Design Principles for a Priori Integration of Constrained Amino Acids

The successful design of a constrained peptide requires a thoughtful approach to integrating these specialized amino acids.

Rational Design Based on Known Pharmacophores

When the three-dimensional structure of a peptide bound to its target is known, this information can be used to rationally design constraints that lock the peptide into its bioactive conformation.[13] Key contact residues are identified, and constraints are introduced to maintain their spatial arrangement.[13]

Library-Based Approaches and High-Throughput Screening

For targets where structural information is limited, library-based approaches are invaluable. Libraries of constrained peptides with randomized sequences can be generated and screened for binding to the target of interest.[1][2] Phage display is a powerful technology for screening large libraries of constrained peptides.[4]

Computational Modeling in Constrained Peptide Design

Computational tools play a crucial role in predicting the effect of a given constraint on the peptide's conformation. Molecular dynamics simulations and other modeling techniques can help guide the design process and prioritize candidates for synthesis and testing.

The Biophysical Ramifications of Conformational Constraint

The introduction of constraints has profound effects on the biophysical properties of peptides.

Enhanced Binding Affinity: Minimizing the Entropic Penalty

As previously mentioned, by pre-organizing a peptide into its bioactive conformation, the entropic penalty associated with binding is reduced, leading to higher binding affinity.[4][6]

Improved Proteolytic Stability: Resisting Enzymatic Degradation

Many proteases recognize and cleave peptides in an extended β-strand conformation. By constraining a peptide into a specific secondary structure, such as an α-helix or a β-hairpin, it becomes a poor substrate for these enzymes, thus increasing its stability in biological fluids.[1][3]

Increased Receptor Selectivity: Tuning the Bioactive Conformation

A flexible peptide may be able to adopt multiple conformations, allowing it to bind to different receptors. By rigidifying the peptide into a conformation that is specific for one receptor, its selectivity can be significantly enhanced.[1][7]

Enhanced Cell Permeability: A Complex Relationship

While not a universal outcome, constraining a peptide, particularly through macrocyclization, can sometimes lead to improved cell permeability.[3] This is thought to be due to the shielding of polar backbone amides and the adoption of a more lipophilic conformation.

Applications in Drug Discovery and Beyond

The enhanced properties of constrained peptides make them attractive candidates for a wide range of applications.

Targeting Protein-Protein Interactions (PPIs)

PPIs are often characterized by large, flat interfaces that are difficult to target with small molecules. Constrained peptides, with their larger surface areas and defined conformations, are well-suited to inhibit these challenging targets.[4][8][14] A notable example is the development of stapled peptides to inhibit the interaction between p53 and MDM2 in cancer.[4]

Development of Novel Antimicrobials

Constrained peptides are being explored as a new class of antimicrobial agents. By mimicking the structures of naturally occurring antimicrobial peptides, constrained versions can be designed with enhanced stability and potency.

Engineering Peptide-Based Vaccines and Immunotherapies

Constrained peptides can be used to mimic specific epitopes of pathogens or tumor antigens, leading to the development of more effective and specific vaccines and immunotherapies.

Applications in Biomaterials and Catalysis

The well-defined structures of constrained peptides also make them useful building blocks for the creation of novel biomaterials and as minimalist catalysts in organic synthesis.[6]

Experimental Workflows and Protocols

The synthesis and characterization of constrained peptides require specialized techniques.

Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides

SPPS is the most common method for synthesizing peptides containing unnatural amino acids.[5][15]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in a suitable solvent like dimethylformamide (DMF).[15]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.[15]

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either standard or constrained) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add the activated amino acid to the resin to form the peptide bond.[15]

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[15]

-

Synthesize Linear Peptide: Synthesize the linear peptide on the resin as described above, incorporating amino acids with orthogonal side-chain protecting groups at the positions to be cyclized (e.g., Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH).

-

Selective Deprotection: Selectively remove the orthogonal protecting groups (e.g., allyl and alloc) using a specific reagent (e.g., Pd(PPh₃)₄).

-

Cyclization: Add a coupling reagent (e.g., PyBOP) to mediate the formation of the intramolecular lactam bridge on the resin.

-

Cleavage: Cleave the cyclized peptide from the resin as described in the general SPPS protocol.

Characterization of Constrained Peptides

A suite of biophysical techniques is used to confirm the structure and function of constrained peptides.

-

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide in solution. For example, α-helical peptides show characteristic minima at 208 and 222 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed three-dimensional structural information about the peptide in solution.[16]

The stability of the constrained peptide is evaluated by incubating it with proteases (e.g., trypsin, chymotrypsin) and analyzing the degradation over time using techniques like HPLC or mass spectrometry.

-

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics (on-rate and off-rate) and affinity (KD) of the interaction between the constrained peptide and its target.

-

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.

Case Study: The Development of a Stapled Peptide Inhibitor of the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. A short α-helical region of p53 is responsible for binding to MDM2. Linear peptides derived from this region have low affinity and poor cell permeability. By introducing a hydrocarbon staple between amino acids at the i and i+7 positions, researchers were able to lock the peptide in its bioactive α-helical conformation.[4] This stapled peptide, ATSP-7041, exhibited significantly increased helicity, proteolytic resistance, and cell permeability compared to its linear counterpart.[4] It was shown to effectively disrupt the p53-MDM2 interaction in cancer cells, leading to the reactivation of p53 and apoptosis.[4]

Future Perspectives and Challenges

The field of constrained peptide design continues to evolve rapidly. New methods for creating novel constraints, a deeper understanding of the rules governing cell permeability, and the development of orally bioavailable constrained peptides are key areas of ongoing research.[17] While challenges remain, particularly in achieving oral bioavailability, the ability to engineer peptides with precisely controlled conformations opens up exciting new avenues for drug discovery and development.

References

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]

-

Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

-

Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed. [Link]

-

Synthesis of conformationally constrained amino acid and peptide derivatives. Heriot-Watt Research Portal. [Link]

-

Constrained Peptides as Miniature Protein Structures. PubMed Central. [Link]

-

Recent Structural Advances in Constrained Helical Peptides. PubMed Central. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

-

Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

-

Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]

-

Aspects of the Design of Conformationally Constrained Peptides. UTMB Research Experts. [Link]

-

Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

-

Rational Design of Constrained Peptides as Protein Interface Inhibitors. PubMed Central. [Link]

-

Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. [Link]

-

Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

-

Receptor selectivity from minimal backbone modification of a polypeptide agonist. NIH. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

-

Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. [Link]

Visualizations

Diagram 1: The Advantages of Constrained Peptides

Caption: The incorporation of constrained amino acids transforms the properties of a peptide.

Diagram 2: Workflow for the Design and Evaluation of a Constrained Peptide

Caption: An iterative workflow for the development of constrained peptide therapeutics.

Data Presentation

Table 1: Comparison of Properties: Linear vs. Constrained Peptides

| Property | Linear Peptide | Constrained Peptide | Reference(s) |

| Conformational Freedom | High | Low (pre-organized) | [1] |

| Binding Affinity (KD) | Typically µM to mM | Can reach nM to pM | [6] |

| Proteolytic Stability | Low (rapid degradation) | High (increased half-life) | [3] |

| Receptor Selectivity | Can be promiscuous | High (tuned for specific receptor) | [7] |

| Cell Permeability | Generally low | Can be enhanced (not guaranteed) | [3] |

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Receptor selectivity from minimal backbone modification of a polypeptide agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. scispace.com [scispace.com]

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Six-Membered Heterocycle